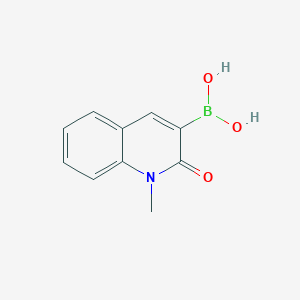
(1-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)boronic acid is a boronic acid derivative of quinoline. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. The quinoline moiety in this compound adds to its potential biological and pharmacological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)boronic acid typically involves the reaction of 1-methyl-2-oxo-1,2-dihydroquinoline with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent . The reaction conditions are generally mild, making it suitable for a wide range of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer .
化学反応の分析
Types of Reactions
(1-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The quinoline moiety can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted quinoline derivatives.
科学的研究の応用
(1-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of (1-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)boronic acid involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by forming reversible covalent bonds with active site residues . The quinoline moiety can interact with various biological pathways, contributing to its pharmacological effects .
類似化合物との比較
Similar Compounds
4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-ylacetic acid: Similar structure but with an acetic acid group instead of a boronic acid group.
2-Oxo-1,2-dihydroquinoline-3-carboxylic acid: Similar quinoline core but with a carboxylic acid group.
Uniqueness
(1-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)boronic acid is unique due to the presence of the boronic acid group, which imparts distinct chemical reactivity and potential biological activities. The boronic acid group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research .
特性
分子式 |
C10H10BNO3 |
|---|---|
分子量 |
203.00 g/mol |
IUPAC名 |
(1-methyl-2-oxoquinolin-3-yl)boronic acid |
InChI |
InChI=1S/C10H10BNO3/c1-12-9-5-3-2-4-7(9)6-8(10(12)13)11(14)15/h2-6,14-15H,1H3 |
InChIキー |
IGSNVZXBASAVJD-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC2=CC=CC=C2N(C1=O)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(Aminomethyl)-[1,1'-biphenyl]-3-carboxylic acid hydrochloride](/img/structure/B13464638.png)
![(3R)-3-[(pyrrolidin-1-yl)methyl]pyrrolidine](/img/structure/B13464645.png)
![2-[(2-Aminoethyl)sulfanyl]-6-(3-methoxyphenyl)-3,4-dihydropyrimidin-4-one dihydrochloride](/img/structure/B13464650.png)
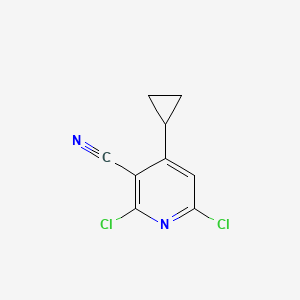
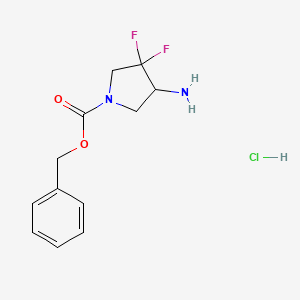

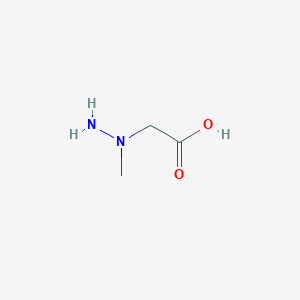
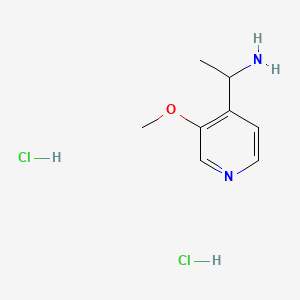
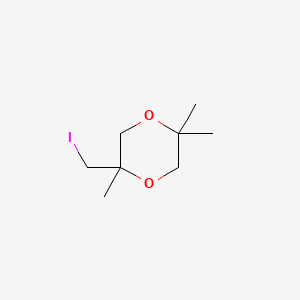
![Tricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-trien-3-amine hydrochloride](/img/structure/B13464696.png)
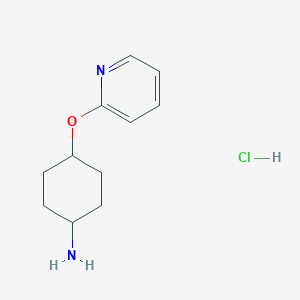

![9-Bromo-3-oxaspiro[5.5]undecane](/img/structure/B13464725.png)
